1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
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Overview
Description
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol is a chemical compound known for its selective β1 receptor blocking properties. It is commonly used in the treatment of high blood pressure, chest pain, and conditions involving an abnormally fast heart rate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol can be accomplished through various methods. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form an epoxide intermediate. This intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of ultrasonic waves to enhance the efficiency of the synthesis process. This method not only improves the yield but also reduces the formation of impurities, making it a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in impurity profiling and quality control of pharmaceutical products.
Biology: The compound is studied for its effects on β1 receptors in various biological systems.
Industry: The compound is utilized in the development of new β1 receptor blockers and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves its selective binding to β1 adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This action helps in managing conditions like hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another selective β1 receptor blocker used in the treatment of cardiovascular diseases.
Propranolol: A non-selective β-blocker that affects both β1 and β2 receptors.
Bisoprolol: A highly selective β1 receptor blocker with similar applications in treating hypertension and heart conditions.
Uniqueness
1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol stands out due to its high selectivity for β1 receptors, which minimizes side effects related to β2 receptor blockade. This selectivity makes it a preferred choice for patients with respiratory conditions like asthma, where non-selective β-blockers could exacerbate symptoms .
Properties
Molecular Formula |
C15H23NO3 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3/b9-8+ |
InChI Key |
MGUWWYDYCIZGNU-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)/C=C/OC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=COC)O |
Origin of Product |
United States |
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